N-(2-chlorobenzyl)-2-cyclohexylacetamide
Description
N-(2-Chlorobenzyl)-2-cyclohexylacetamide (chemical formula: C₁₅H₂₁ClN₂O, molecular weight: 280.79 g/mol) is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to an acetamide backbone and a cyclohexyl substituent. The 2-chlorobenzyl group enhances lipophilicity and may influence receptor-binding interactions, while the cyclohexyl moiety contributes to conformational flexibility and steric bulk .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRMYNPKPCAPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyclohexylacetamide typically involves the following steps:
Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Acylation Reaction: The 2-chlorobenzylamine is then reacted with cyclohexylacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in suitable solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine or benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-2-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against bacterial strains like Haemophilus influenzae.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a model compound for studying the interactions of benzyl derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 1-deoxy-d-xylulose 5-phosphate synthase, which is crucial for bacterial growth . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The position and nature of halogenation (e.g., 2-chlorobenzyl vs. 2,3-dichlorophenoxy) significantly alter electronic properties and steric hindrance, impacting solubility and bioavailability.
- Cyclohexyl vs. Benzyl Groups : Cyclohexyl substituents enhance lipophilicity compared to benzyl groups, which may improve membrane permeability but reduce aqueous solubility .
Key Observations :
Key Observations :
- Enzyme Inhibition : Sulfonamide derivatives with halogenated aryl groups (e.g., bromo/chloro) show moderate BChE inhibition, though less potent than reference standards like eserine .
- Solubility Limitations : Low water solubility (e.g., 2.9 µg/mL for benzoxazolone derivatives) may restrict in vivo applications, necessitating formulation optimization .
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